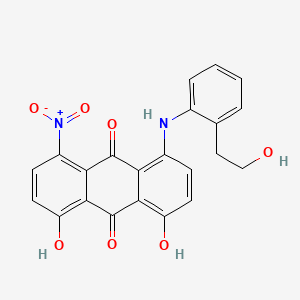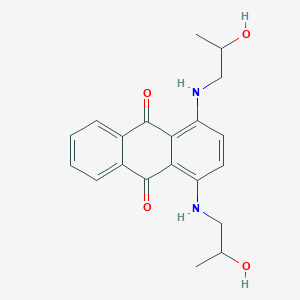
6-Chloro-4-iodo-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-iodo-3,3’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family It is characterized by the presence of chlorine and iodine substituents on the bipyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-iodo-3,3’-bipyridine typically involves the halogenation of 3,3’-bipyridine. One common method is the sequential chlorination and iodination of 3,3’-bipyridine. The process begins with the chlorination of 3,3’-bipyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 6-chloro-3,3’-bipyridine is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of 6-Chloro-4-iodo-3,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-iodo-3,3’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex bipyridine derivatives.
Oxidation and Reduction Reactions: The bipyridine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used. The reactions are often carried out in the presence of bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include various substituted bipyridine derivatives.
Coupling Reactions: Products include extended bipyridine systems with additional aromatic or heteroaromatic rings.
Oxidation and Reduction Reactions: Products include different oxidation states of the bipyridine ring, such as bipyridinium salts.
Scientific Research Applications
6-Chloro-4-iodo-3,3’-bipyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex bipyridine derivatives and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Chloro-4-iodo-3,3’-bipyridine involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and form coordination complexes that interfere with essential biological processes. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, as it can participate in electron transfer processes that affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-iodopyridin-3-ol
- 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
6-Chloro-4-iodo-3,3’-bipyridine is unique due to its bipyridine core structure with chlorine and iodine substituents. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications. Its ability to participate in diverse chemical reactions and form coordination complexes with metal ions further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H6ClIN2 |
|---|---|
Molecular Weight |
316.52 g/mol |
IUPAC Name |
2-chloro-4-iodo-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-4-9(12)8(6-14-10)7-2-1-3-13-5-7/h1-6H |
InChI Key |
LFQYCLJFLKGVNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



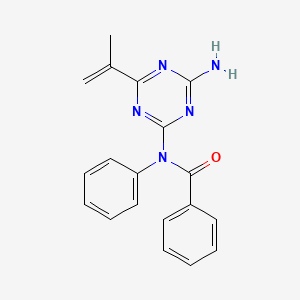
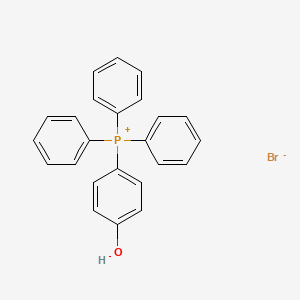
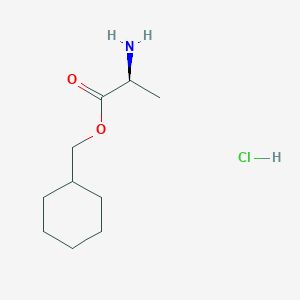
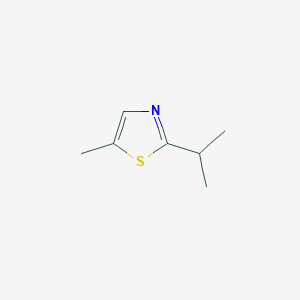
![sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate](/img/structure/B13140896.png)
![6-Bromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B13140906.png)
